molecular formula C19H12Br2O B161852 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol CAS No. 132717-37-4

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

Cat. No. B161852
M. Wt: 416.1 g/mol
InChI Key: VGZUBRZNTWOSTO-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is a chemical compound with the molecular formula C19H12Br2O . It is a member of the fluorene group of compounds . The compound has been used as an intermediate in the production of organic light-emitting diodes (OLEDs) and other organic semiconducting polymers .


Synthesis Analysis

The synthesis of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol involves the reaction of 2,7-dibromo-fluoren-9-one with 3-benzocyclobutene magnesium bromide .


Molecular Structure Analysis

The molecular structure of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is planar, with all atoms, except for those of the methyl groups, being exactly coplanar . There are weak π-π interactions with a centroid-centroid distance of 3.8409 Å between symmetry-related molecules, which stack along the c axis .


Chemical Reactions Analysis

While specific chemical reactions involving 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol are not detailed in the search results, it is known to be used as a precursor in the synthesis of organic semiconducting polymers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 416.1 g/mol . It has a density of 1.7±0.1 g/cm³, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 272.1±30.1 °C . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a polar surface area of 20 Ų and a molar volume of 240.3±3.0 cm³ .

Scientific Research Applications

1. Dielectric Materials for Electronics

  • Summary of Application : 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is used in the synthesis of new derivatives of 2-7-dibromofluorene and benzocyclobutene, which are perspective dielectric materials for electronics .
  • Methods of Application : The compound was synthesized by reaction of 2,7-dibromo-fluoren -9-one with 3-benzocyclobutene magnesium bromide . The possibility of reduction and substitution of the hydroxyl group at position 9 of the obtained compound with aromatic substituents under conditions of acid catalysis is demonstrated .
  • Results or Outcomes : Target compounds were obtained in yields from 75 to 90% . These materials act as dielectric materials with high thermal stability and excellent dielectric properties .

2. Organic Semiconducting Polymers

  • Summary of Application : This material is a precursor to a number of organic semiconducting polymers for OPV as well as a variety of hole transport for OLED devices .

3. Synthesis of Trisphosphine Alkoxide Complexes

  • Summary of Application : 9-Phenyl-9-fluorenol, which is structurally similar to 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol, may be used as a reagent in the synthesis of trisphosphine alkoxide complexes .

4. Synthesis of Blue Emitters

  • Summary of Application : This compound is used in the synthesis of blue emitters carrying orthogonal triphenylamine and pyridine moiety as donor-acceptor unit at C-9 position .
  • Methods of Application : The geminal donor-acceptor is connected to the fluorene core by σ-conjugation . Optical/solvatochromic studies, investigated by UV-VIS absorption and fluorescence spectroscopy, show blue emission with good quantum yield (40–70%) in solution and in thin film state for the synthesized compounds .
  • Results or Outcomes : The high thermal stability confirmed by the compound’s TGA method (320–398 °C) makes them very useful in the optoelectronic market .

5. Synthesis of Conjugated Molecules

  • Summary of Application : This compound is used in the synthesis of six new 2,6-disubstituted fluorene-based conjugated molecules carrying orthogonal triphenylamine and pyridine moiety as donor-acceptor units at the C-9 position .
  • Methods of Application : The geminal donor-acceptor is connected to the fluorene core by σ-conjugation . Optical/solvatochromic studies, investigated by UV-VIS absorption and fluorescence spectroscopy, show blue emission with good quantum yield (40–70%) in solution and in thin film state for the synthesized compounds .
  • Results or Outcomes : The high thermal stability confirmed by the compound’s TGA method (320–398 °C) makes them very useful in the optoelectronic market .

Future Directions

The compound’s use as an intermediate in the production of organic semiconducting polymers suggests potential applications in the field of organic electronics . Its role in the production of OLEDs indicates it may have future applications in display technology .

properties

IUPAC Name

2,7-dibromo-9-phenylfluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br2O/c20-13-6-8-15-16-9-7-14(21)11-18(16)19(22,17(15)10-13)12-4-2-1-3-5-12/h1-11,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZUBRZNTWOSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622566
Record name 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

CAS RN

132717-37-4
Record name 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

from phenylmagnesium chloride and 2,7-dibromo-9-fluorenone;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CH Chien, PI Shih, FI Wu, CF Shu… - Journal of Polymer …, 2007 - Wiley Online Library
We have synthesized a blue‐light‐emitting polyfluorene derivative (PF‐TPAOXD) that presents sterically hindered, dipolar pendent groups functionalized at the C‐9 positions of …
Number of citations: 20 onlinelibrary.wiley.com
HT Cao, PF Hou, WJ Yu, Y Gao, B Li… - … Applied Materials & …, 2023 - ACS Publications
The exciplex-thermally activated delayed fluorescence (exciplex-TADF) system is an excellent candidate for the fabrication of high-efficiency organic light-emitting diodes (OLEDs) …
Number of citations: 3 pubs.acs.org
C Hongtao, H Pengfei, C Qing, L Yanang… - Acta Chimica …, 2022 - sioc-journal.cn
Exciplex-thermally activated delayed fluorescence (exciplex-TADF) devices have displayed great application potential in developing organic light-emitting diodes (OLEDs) with simple-…
Number of citations: 2 sioc-journal.cn
J Liang, S Zhao, XF Jiang, T Guo, HL Yip… - … Applied Materials & …, 2016 - ACS Publications
In this Article, we designed and synthesized a series of polyfluorene derivatives, which consist of the electron-rich 4,4′-(9-alkyl-carbazole-3,6-diyl)bis(N,N-diphenylaniline) (TPA-Cz) in …
Number of citations: 35 pubs.acs.org
HT Cao, WJ Yu, Y Gao, PF Hou, B Li, QY Feng… - CEJ-D-22-02080
Number of citations: 0
曹洪涛, 侯鹏飞, 曹庆, 李延昂, 汪莎莎, 解令海 - 化学学报, 2022 - sioc-journal.cn
激基复合物发光器件因给, 受体材料掺杂比例易调且易实现小的单线态-三线态能隙差等优势, 在发展工艺简单, 性能高效的有机发光二极管方面显示出很大的应用潜力. 针对目前激基复合物受体…
Number of citations: 0 sioc-journal.cn

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